2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound belonging to the triazoloquinazoline family This compound is of significant interest due to its unique chemical structure, which combines the properties of fluorinated organic molecules with the bioactivity often associated with triazoloquinazolines
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibitc-Met kinase , and triazoloquinazoline derivatives have been developed as inhibitors of PCAF (P300/CBP-associated factor) . These proteins play crucial roles in cellular processes such as cell growth and differentiation.
Mode of Action
For instance, certain triazoloquinazoline derivatives have been found to bind effectively with the active site of histone acetyltransferase PCAF , potentially inhibiting its function.
Biochemical Pathways
c-Met kinase is involved in pathways related to cell growth and differentiation, while PCAF is involved in gene expression regulation through histone acetylation .
Pharmacokinetics
Molecular docking and pharmacokinetic studies have been performed on similar compounds to evaluate their druggability .
Result of Action
Similar compounds have demonstrated cytotoxic activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-fluorophenyl)acetamide generally involves multi-step organic reactions. Starting with the preparation of the triazoloquinazoline core, typical steps include:
Formation of the triazole ring: : Using a suitable precursor such as 5-amino-1,2,4-triazole, it undergoes cyclization reactions.
Quinazoline formation: : This involves condensation reactions with ortho-substituted benzyl halides in the presence of a base.
Incorporation of the fluorophenyl group: : The final step involves coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
In an industrial setting, these reactions are scaled up with optimizations such as:
Catalyst recycling: : To enhance the efficiency of the palladium catalysts.
Continuous flow reactors: : For better control over reaction conditions.
Automation: : For precise control of reaction parameters and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation to form quinazolinone derivatives or reduction to modify the triazole ring.
Substitution Reactions: : These are commonly used to introduce different substituents onto the phenyl ring, altering its properties.
Coupling Reactions: : Using reagents like Grignard reagents or organolithium compounds to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenation agents, sulfonation agents.
Coupling: : Palladium catalysts, copper catalysts.
Major Products Formed
Oxidation: : Various quinazolinone derivatives.
Reduction: : Amino derivatives.
Substitution: : Halogenated, sulfonated, and nitrated derivatives.
Coupling: : Biphenyl and other complex organic structures.
Scientific Research Applications
This compound is of interest in numerous scientific disciplines:
Chemistry: : Used as a precursor in the synthesis of more complex organic molecules, serving as a building block in material science.
Biology: : Studied for its potential inhibitory effects on certain enzymes and proteins.
Medicine: : Investigated for its antimicrobial and anticancer properties.
Industry: : Used in the development of advanced materials due to its unique structural properties.
Comparison with Similar Compounds
Compared to other triazoloquinazoline derivatives, this compound is unique due to its dual fluorinated structure, which enhances its bioactivity and stability. Similar compounds include:
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-phenylacetamide: : Lacks the additional fluorine on the phenyl ring.
N-(4-fluorophenyl)-2-(triazolo[4,3-c]quinazolin-2-yl)acetamide: : Lacks fluorine on the triazoloquinazoline core.
This compound’s unique structure makes it a versatile and valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(9-fluoro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N5O2/c18-10-1-4-12(5-2-10)21-15(25)8-24-17(26)23-9-20-14-6-3-11(19)7-13(14)16(23)22-24/h1-7,9H,8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNWUAGAIBNSID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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